molecular formula C20H20O6 B3656669 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3656669
M. Wt: 356.4 g/mol
InChI Key: XLEVHHBSSLPINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one (coumarin) derivatives. This compound is characterized by a 2H-chromen-2-one core structure substituted with a methyl group at the 4-position and a 3,4,5-trimethoxybenzyloxy group at the 7-position. The 3,4,5-trimethoxybenzyl moiety is a recognized pharmacophoric motif in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its ability to increase lipophilicity . Coumarin derivatives are a significant area of scientific investigation due to their diverse biological activities. Research on structurally similar compounds has indicated potential for various applications, including serving as building blocks for the synthesis of more complex organic molecules and being studied for potential antioxidant and anti-inflammatory properties . Furthermore, the 3,4,5-trimethoxybenzyl group is a feature in certain quinazolinone derivatives that have demonstrated notable antitumor activity, suggesting that this compound may be of interest in early-stage oncological research . Its specific mechanism of action is area-dependent, but coumarins, in general, are known to potentially exert effects by interacting with enzymes or receptors, thereby modulating their activity . This product is provided for research purposes in chemistry and biology. It is intended for use in laboratory settings only. 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-12-7-19(21)26-16-10-14(5-6-15(12)16)25-11-13-8-17(22-2)20(24-4)18(9-13)23-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEVHHBSSLPINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 3,4,5-trimethoxybenzyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is dry acetone.

    Catalyst: Anhydrous potassium carbonate is often used as a base to facilitate the reaction.

    Reaction: The 4-methyl-7-hydroxy-2H-chromen-2-one is reacted with 3,4,5-trimethoxybenzyl bromide in the presence of the base and solvent at a controlled temperature, typically around 50°C.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents Molecular Features Biological Activities Key Differences
6-Chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one - 6-Cl
- 4-CH₃
- 7-O-(3,4,5-trimethoxybenzyl)
Chlorine enhances electrophilicity; trimethoxybenzyl boosts lipophilicity. Antimicrobial, anti-inflammatory Chlorine at position 6 increases reactivity but may introduce toxicity.
7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one - 4-C₆H₅
- 6-C₂H₅
- 7-O-(4-Cl-benzyl)
Bulky phenyl and ethyl groups enhance steric hindrance. Anticancer, antimicrobial Ethyl and phenyl substituents alter target specificity compared to methyl and trimethoxy groups.
4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one - 7-O-(2-NO₂-phenyl) Nitro group confers fluorescence (λexem: 323/445 nm). Biochemical probing, imaging Nitro group’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects.
5-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one - 4-C₂H₅
- 5-O-(4-Cl-phenyl-oxoethyl)
Oxoethoxy linker enables hydrogen bonding. Antidiabetic, enzyme inhibition Oxoethoxy chain increases polarity vs. trimethoxybenzyl’s hydrophobicity.
3-Acetyl-7-methyl-2H-chromen-2-one - 3-COCH₃
- 7-CH₃
Acetyl group at position 3 enhances electrophilic reactivity. Antioxidant, chemical synthesis Substituent position (3 vs. 7) shifts interaction sites.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one - 7-O-(epoxypropyl) Epoxide group enables ring-opening reactions. Intermediate for azole derivatives Reactive epoxide contrasts with stable trimethoxybenzyl ether.

Impact of Substituents on Properties

  • Electron-Donating vs. Withdrawing Groups : The 3,4,5-trimethoxybenzyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking and hydrogen bonding with biological targets. This contrasts with nitro () or chloro () groups, which are electron-withdrawing and may reduce binding affinity .
  • Lipophilicity : The trimethoxybenzyl group increases lipophilicity (log P ~3.5–4.0 estimated), improving membrane permeability compared to polar substituents like oxoethoxy () or epoxy () .
  • Steric Effects : Bulkier groups (e.g., phenyl in ) may hinder binding to compact active sites, whereas the target’s methyl and methoxybenzyl balance steric bulk and flexibility .

Biological Activity

4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, a synthetic compound belonging to the class of chromen-2-one derivatives, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

The molecular formula for this compound is C26H32O6C_{26}H_{32}O_{6}, with a molecular weight of approximately 440.529 g/mol. The compound features significant functional groups that contribute to its chemical reactivity and biological properties. Its structure includes a chromen-2-one backbone with a methoxy-substituted benzyl ether side chain.

Biological Activities

The biological activities of 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one include:

  • Antioxidant Activity : Studies have demonstrated that this compound exhibits potent antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its anti-inflammatory potential.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Antioxidant Activity

A study evaluated the antioxidant capacity of several flavonoids, including 4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one. It was found to significantly scavenge free radicals in vitro, with an IC50 value comparable to established antioxidants like quercetin .

Anti-inflammatory Mechanism

In vitro experiments revealed that this compound down-regulated the expression of iNOS and COX-2 in macrophages stimulated by lipopolysaccharides (LPS). The inhibition rates were reported at 42% for iNOS and 56% for COX-2 at a concentration of 10 µM .

Antimicrobial Screening

The antimicrobial efficacy was tested using the agar well diffusion method against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

Anticancer Studies

In a study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic cells after treatment with concentrations as low as 20 µM .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantIC50 comparable to quercetin
Anti-inflammatoryInhibition of iNOS (42%) and COX-2 (56%)
AntimicrobialEffective against S. aureus & E. coli (MIC 25-50 µg/mL)
AnticancerInduced apoptosis in MCF-7 cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.